Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate
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Overview
Description
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate is a chemical compound with the molecular formula C15H23F2NO3. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the Difluoro Group: The difluoro group is introduced through a fluorination reaction, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are introduced to protect reactive functional groups during the synthesis.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique spirocyclic structure, which can interact with biological targets in novel ways.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological molecules, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes and receptors, potentially inhibiting or modulating their activity. The difluoro group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate
- Tert-butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
Uniqueness
Tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. The presence of the difluoro group distinguishes it from other similar compounds, potentially enhancing its chemical stability and biological activity .
Properties
IUPAC Name |
tert-butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F2NO3/c1-13(2,3)21-12(20)18-10-4-5-11(19)14(18)6-8-15(16,17)9-7-14/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTAYJDXEQYBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C12CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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